Solenopsin (CAS: 137038-57-4), primarily isolated as the trans-2,6-dialkylpiperidine (-)-Solenopsin A, is a lipophilic alkaloid originally derived from Solenopsis invicta venom. In procurement and research contexts, it is primarily utilized as a metabolically stable ceramide analog and an ATP-competitive Akt/PI3K pathway inhibitor. Unlike endogenous ceramides, which are susceptible to cellular degradation into pro-inflammatory sphingosine-1-phosphate (S1P), solenopsin resists this metabolic conversion, providing a stable backbone for studying barrier restoration, psoriasis models, and anti-angiogenic applications [1]. Its specific structural geometry—a piperidine ring with a methyl group at position 2 and an undecyl chain at position 6—confers targeted membrane-raft binding and mitochondrial regulatory properties that make it a critical baseline material for developing dermatological and oncological therapeutics [2].
Substituting solenopsin with generic ceramides or non-specific PI3K/Akt inhibitors fundamentally compromises experimental integrity in inflammatory and hyperproliferative models. While ceramides are standard for barrier repair studies, they act as a double-edged sword because cellular kinases readily convert them into S1P, actively driving inflammation rather than suppressing it [1]. Solenopsin bypasses this metabolic liability entirely. Furthermore, substituting the native trans-(-)-solenopsin A with its cis-isomers or synthetic analogs with altered aliphatic chain lengths results in a significant loss of anti-proliferative potency and a failure to induce mitophagy [2]. In angiogenesis assays, closely related tetrahydropyridine analogs fail to impair SVR endothelial cell proliferation, proving that the exact structural and stereochemical configuration of solenopsin is non-negotiable for targeted Akt inhibition and barrier restoration workflows [3].
Endogenous ceramides are standard for barrier repair formulations but are susceptible to cellular conversion into sphingosine-1-phosphate (S1P), a pro-inflammatory molecule that ruins assay reproducibility in psoriasis models. Solenopsin acts as a stable ceramide analog that completely resists degradation into S1P. In a mouse model of psoriasis, a 28-day topical application of a 1% solenopsin cream formulation reduced skin thickness by approximately 30% and immune cell infiltration by 50% compared to controls, while downregulating TLR4 expression [1].
| Evidence Dimension | Conversion to pro-inflammatory S1P and skin thickness reduction |
| Target Compound Data | Resists S1P conversion; ~30% reduction in skin thickness; ~50% reduction in immune infiltration |
| Comparator Or Baseline | Endogenous ceramides (converted to S1P, driving inflammation) |
| Quantified Difference | 30% greater reduction in skin thickness baseline; 0% conversion to S1P |
| Conditions | Mouse model of psoriasis (28-day topical application of 1% cream) |
Procuring solenopsin over generic ceramides prevents the paradoxical induction of inflammation via S1P conversion in dermatological research and topical formulations.
The strict stereochemical configuration of solenopsin dictates its anti-proliferative potency, making purity-linked reproducibility a major procurement factor. The naturally occurring trans isomer ((-)-Solenopsin A) demonstrates significantly stronger anti-proliferative activity across human melanoma (A375, A2058) and murine angiosarcoma (SVR) cell lines compared to crude mixtures containing its cis isomers (e.g., analog S12). Furthermore, elongating the aliphatic side chain by 8 carbons completely abolishes this activity [1].
| Evidence Dimension | Anti-proliferative activity in tumor cell lines |
| Target Compound Data | Significant anti-proliferative activity (trans isomer / (-)-Solenopsin A) |
| Comparator Or Baseline | cis isomers (S12) and 8-carbon elongated analogs (S11, S13) |
| Quantified Difference | Significantly higher potency for trans vs cis; total loss of activity for elongated analogs |
| Conditions | A375, A2058, and SVR cell lines (24-hour treatment) |
Highlights the necessity of procuring the highly pure trans-2R,6R stereoisomer rather than crude isomeric mixtures for reproducible anti-proliferative effects.
When evaluating piperidine alkaloids for angiogenesis inhibition, structural precision is critical. In the SVR endothelial cell proliferation assay, solenopsin A was tested against a library of closely related tetrahydropyridine analogs. Only the naturally occurring solenopsin A significantly impaired SVR proliferation and disrupted angiogenesis in vivo in embryonic zebrafish, while other analogs failed to show activity [1].
| Evidence Dimension | Inhibition of SVR endothelial cell proliferation |
| Target Compound Data | Significant impairment of SVR proliferation and in vivo angiogenesis |
| Comparator Or Baseline | Related tetrahydropyridine analogs (No significant activity) |
| Quantified Difference | Exclusive activity isolated to Solenopsin A |
| Conditions | SVR angiogenesis assay and in vivo embryonic zebrafish model |
Demonstrates that researchers cannot substitute solenopsin with cheaper, generic piperidine libraries for targeted anti-angiogenic workflows.
While both solenopsin and its synthetic analogs (such as S14) can reduce mitochondrial oxygen consumption and increase reactive oxygen species (ROS), only the native solenopsin molecule effectively induces mitophagy, mirroring the function of endogenous ceramide. In contrast, potent synthetic analogs like S14 actually decrease basal levels of autophagy [1].
| Evidence Dimension | Induction of mitophagy (Autophagosome staining) |
| Target Compound Data | Significant increase in autophagosome fluorescence |
| Comparator Or Baseline | Synthetic analog S14 (Decreased basal autophagy) |
| Quantified Difference | Induction vs. suppression of mitophagy |
| Conditions | UM-SCC1A cells (18-hour treatment, Cyto-ID Autophagy Staining) |
For workflows requiring ceramide-like mitochondrial clearance, synthetic solenopsin analogs are not viable substitutes for the native compound.
Due to its inability to be degraded into inflammatory S1P, solenopsin serves as a metabolically stable ceramide substitute for formulating topical barrier restoration models and studying TLR4 downregulation in keratinocytes [1].
Solenopsin acts as an ATP-competitive inhibitor of Akt-1 without affecting 27 other common protein kinases, making it a targeted tool compound for dissecting upstream PI3K signaling in p53-deficient carcinomas [2].
The distinct structural configuration of solenopsin A, which cannot be replicated by generic tetrahydropyridines, makes it the required baseline material for SVR angiogenesis assays and in vivo zebrafish vascular development models [2].
Because it selectively induces mitophagy—unlike its synthetic chain-elongated analogs—solenopsin is essential for studies comparing lipid raft dynamics, mitochondrial oxygen consumption, and ROS generation in tumor cell lines [3].